N-(4-phenylbutyl)ethanesulfonamide
Overview
Description
N-(4-phenylbutyl)ethanesulfonamide: is an organic compound with the molecular formula C12H19NO2S It is a sulfonamide derivative characterized by the presence of a phenylbutyl group attached to the nitrogen atom of ethanesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenylbutyl)ethanesulfonamide typically involves the reaction of ethanesulfonyl chloride with 4-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C2H5SO2Cl+C6H5(CH2)4NH2→C6H5(CH2)4NHSO2C2H5+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-phenylbutyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(4-phenylbutyl)ethanesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science field, this compound can be used in the development of polymers and other advanced materials. Its sulfonamide group can impart desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-phenylbutyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways.
Comparison with Similar Compounds
- N-butylbenzenesulfonamide
- N-(4-morpholinomethylene)ethanesulfonamide
- N-phenylmethanesulfonamide
Comparison: N-(4-phenylbutyl)ethanesulfonamide is unique due to the presence of the phenylbutyl group, which can influence its physical and chemical properties. Compared to N-butylbenzenesulfonamide, it may exhibit different solubility and reactivity profiles. The presence of the phenyl group can also enhance its potential interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(4-phenylbutyl)ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-2-16(14,15)13-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHJQRJMBOSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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